molecular formula C17H31N3S4Zn B12806336 (Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc CAS No. 68975-85-9

(Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc

Cat. No.: B12806336
CAS No.: 68975-85-9
M. Wt: 471.1 g/mol
InChI Key: LBBKEFAFNBSZAB-UHFFFAOYSA-L
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Description

(Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc is a coordination compound that features zinc coordinated with piperidine-1-carbodithioate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc typically involves the reaction of zinc salts with piperidine-1-carbodithioate ligands. One common method is to dissolve zinc chloride in an appropriate solvent, such as ethanol, and then add piperidine-1-carbodithioate under stirring conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.

Types of Reactions:

    Oxidation: (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc can undergo oxidation reactions, where the sulfur atoms in the carbodithioate ligands are oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in substitution reactions where the piperidine ligands are replaced by other ligands, such as phosphines or amines.

    Coordination: It can form coordination complexes with other metal ions, leading to the formation of heterometallic compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as triphenylphosphine or other amines can be used under mild heating conditions.

    Coordination: Metal salts like copper chloride or nickel nitrate can be used in coordination reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Substitution: New coordination compounds with different ligands.

    Coordination: Heterometallic complexes.

Scientific Research Applications

(Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and nanomaterials.

Mechanism of Action

The mechanism of action of (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc involves its ability to coordinate with various substrates through its zinc center and carbodithioate ligands. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

    Bis(piperidine-1-carbodithioato-S,S’)zinc: Similar structure but without the additional piperidine ligands.

    Oxidobis(piperidine-1-carbodithioato-S,S’)vanadium(IV): Contains vanadium instead of zinc and exhibits different oxidation states and reactivity.

    (Piperidine-1-carbodithioato-S,S’)bis(triphenylphosphine)gold(I): Contains gold and triphenylphosphine ligands, showing different coordination chemistry.

Uniqueness: (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc is unique due to its specific coordination environment and the presence of both piperidine and carbodithioate ligands. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science.

Properties

CAS No.

68975-85-9

Molecular Formula

C17H31N3S4Zn

Molecular Weight

471.1 g/mol

IUPAC Name

zinc;piperidine;piperidine-1-carbodithioate

InChI

InChI=1S/2C6H11NS2.C5H11N.Zn/c2*8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1;/h2*1-5H2,(H,8,9);6H,1-5H2;/q;;;+2/p-2

InChI Key

LBBKEFAFNBSZAB-UHFFFAOYSA-L

Canonical SMILES

C1CCNCC1.C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2]

Origin of Product

United States

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